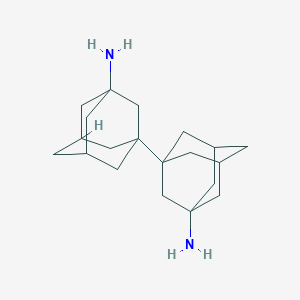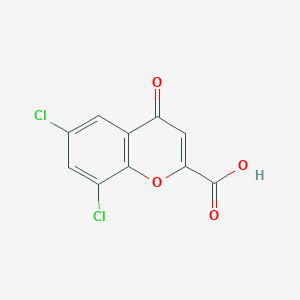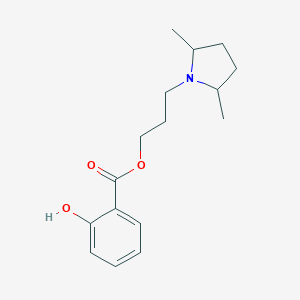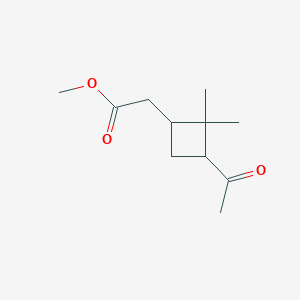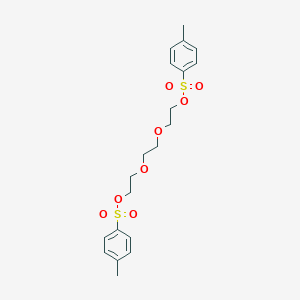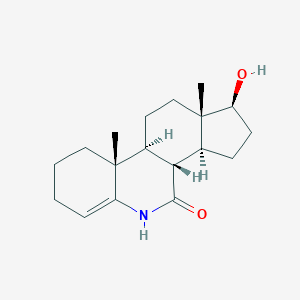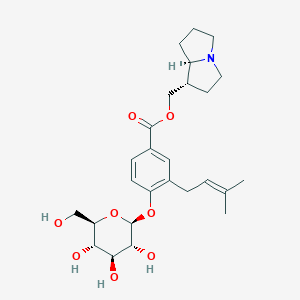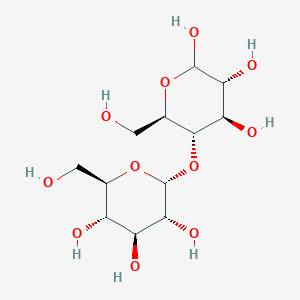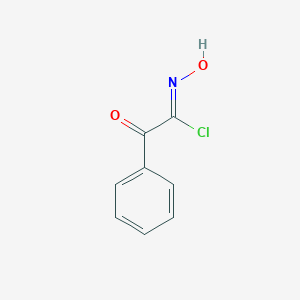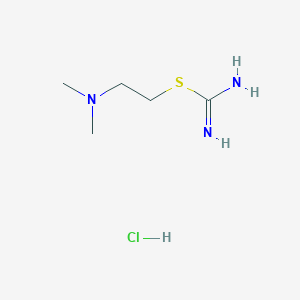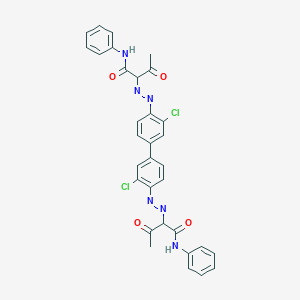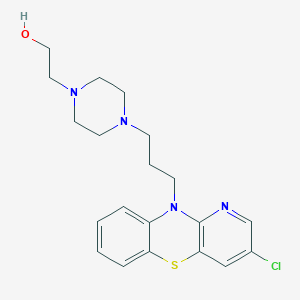
Cloxypendyl
Descripción general
Descripción
Cloxypendyl is a chemical compound with the molecular formula C20H25ClN4OS . It has an average mass of 404.957 Da and a monoisotopic mass of 404.143768 Da .
Molecular Structure Analysis
The molecular structure of Cloxypendyl is quite complex, with a large number of atoms and bonds. It includes elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur . The exact structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis
Cloxypendyl has a number of physical and chemical properties that can be derived from its molecular structure. It has a specific average mass and a monoisotopic mass . More detailed properties like melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Discovery, Validation, and Target Prediction of Antibacterial and Antidiabetic Components : This study demonstrates the use of ultra-performance liquid chromatography (UPLC) and other analytical methods to identify antibacterial and antidiabetic components in Archidendron clypearia, a herbal medicine. It highlights the application of network pharmacology and molecular docking in drug discovery, which could be relevant for researching compounds like Cloxypendyl (Ji et al., 2023).
Chemical Characterization and Bioactive Properties of Different Extracts from Fibigia clypearia : This research examines the antioxidant and enzyme inhibitory activity of different extracts from Fibigia clypearia, a plant used in salads. The study uses LC-MS for phytochemical profiling, a method that could also be applied to the analysis of Cloxypendyl (Zengin et al., 2020).
Src/NF-κB-targeted Inhibition of LPS-induced Macrophage Activation by Archidendron clypearia Methanol Extract : This paper investigates the anti-inflammatory mechanism of Archidendron clypearia, which could provide a framework for understanding the pharmacological actions of Cloxypendyl (Yang et al., 2012).
Confronting Stem Cell Hype : Although not directly related to Cloxypendyl, this article discusses the importance of accurate representations of scientific research to the public, a principle that is crucial in all areas of scientific inquiry, including research on pharmaceuticals like Cloxypendyl (Caulfield et al., 2016).
Perspective on the Safety and Effectiveness of Conjugated Linoleic Acid : This review presents experimental and clinical data on conjugated linoleic acid, demonstrating the approach to evaluating the safety and effectiveness of compounds, which can be relevant to research on Cloxypendyl (Pariza, 2004).
Propiedades
IUPAC Name |
2-[4-[3-(3-chloropyrido[3,2-b][1,4]benzothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4OS/c21-16-14-19-20(22-15-16)25(17-4-1-2-5-18(17)27-19)7-3-6-23-8-10-24(11-9-23)12-13-26/h1-2,4-5,14-15,26H,3,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTNUSHFBRTASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2N=CC(=C4)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165228 | |
| Record name | Cloxypendyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cloxypendyl | |
CAS RN |
15311-77-0 | |
| Record name | Cloxypendyl [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015311770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloxypendyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOXYPENDYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BK5DLR67A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



